N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-iodobenzohydrazide
Description
N’-(4,5-dimethoxy-2-nitrobenzylidene)-3-iodobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzylidene group substituted with dimethoxy and nitro functionalities, as well as an iodine atom on the benzohydrazide moiety
Properties
Molecular Formula |
C16H14IN3O5 |
|---|---|
Molecular Weight |
455.20 g/mol |
IUPAC Name |
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-3-iodobenzamide |
InChI |
InChI=1S/C16H14IN3O5/c1-24-14-7-11(13(20(22)23)8-15(14)25-2)9-18-19-16(21)10-4-3-5-12(17)6-10/h3-9H,1-2H3,(H,19,21)/b18-9+ |
InChI Key |
LQSALOIEHGZLAN-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)I)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)I)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-dimethoxy-2-nitrobenzylidene)-3-iodobenzohydrazide typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 3-iodobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for N’-(4,5-dimethoxy-2-nitrobenzylidene)-3-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-dimethoxy-2-nitrobenzylidene)-3-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.
Substitution: The iodine atom can be substituted with other nucleophiles through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups replacing the iodine atom.
Scientific Research Applications
N’-(4,5-dimethoxy-2-nitrobenzylidene)-3-iodobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as dyes and sensors.
Mechanism of Action
The mechanism of action of N’-(4,5-dimethoxy-2-nitrobenzylidene)-3-iodobenzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate electron transfer processes, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N’-(4,5-dimethoxy-2-nitrobenzylidene)-4-nitrobenzohydrazide
- N’-(4,5-dimethoxy-2-nitrobenzylidene)-2-nitrobenzohydrazide
- N’-(4,5-dimethoxy-2-nitrobenzylidene)-3-methylbenzohydrazide
Uniqueness
N’-(4,5-dimethoxy-2-nitrobenzylidene)-3-iodobenzohydrazide is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of dimethoxy, nitro, and iodine substituents can influence the compound’s electronic properties, making it a valuable candidate for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
